3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1,3-dioxolane ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde typically involves the condensation of a benzaldehyde derivative with a 1,3-dioxolane moiety. One common method includes the reaction of 4-methoxybenzaldehyde with 2-(1,3-dioxolan-2-yl)ethanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the 1,3-dioxolane ring, making it less versatile in certain synthetic applications.
2-(1,3-Dioxolan-2-yl)ethanol: Lacks the benzaldehyde core, limiting its use in aromatic substitution reactions.
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde is unique due to the combination of the benzaldehyde core and the 1,3-dioxolane ring.
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-11-3-2-10(9-14)8-12(11)16-5-4-13-17-6-7-18-13/h2-3,8-9,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJDMEBCSNUQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCC2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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